N,N-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
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Overview
Description
N,N-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide: is a chemical compound belonging to the class of benzoxazoles, which are heterocyclic aromatic organic compounds. Benzoxazoles are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclodehydration of N,N-dimethyl-3-aminobenzoic acid derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, depending on the scale of production. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity. Purification steps such as recrystallization or column chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted benzoxazoles with different functional groups.
Scientific Research Applications
Chemistry: In organic chemistry, N,N-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties. It has been studied for its potential use in developing new therapeutic agents.
Medicine: Research has shown that benzoxazole derivatives can act as enzyme inhibitors, making them useful in the treatment of diseases such as diabetes, hypertension, and Alzheimer's disease.
Industry: In the materials science field, benzoxazole derivatives are used in the production of polymers, dyes, and optical materials due to their stability and unique properties.
Mechanism of Action
The mechanism by which N,N-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Benzoxazole: The parent compound without the N,N-dimethyl group.
Indole: A structurally related heterocyclic compound.
Benzofuran: Another related heterocyclic compound with a fused benzene and furan ring.
Uniqueness: N,N-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is unique due to its specific structural features, such as the N,N-dimethyl group and the tetrahydrobenzoxazole ring. These features contribute to its distinct chemical and biological properties compared to other similar compounds.
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Properties
IUPAC Name |
N,N-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12(2)10(13)9-7-5-3-4-6-8(7)14-11-9/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBWCRBHHKKQSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NOC2=C1CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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